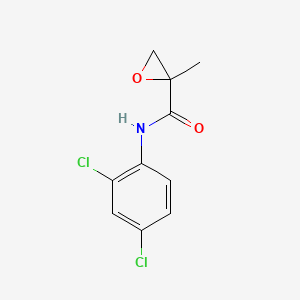

N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide

Description

N-(2,4-Dichlorophenyl)-2-methyl-2-oxiranecarboxamide is an oxirane (epoxide) derivative featuring a dichlorophenyl substituent and a methyl-oxiranecarboxamide moiety. For instance, dichlorophenyl-containing compounds like cyclanilide and etaconazole () are used as plant growth regulators or fungicides, implying that the target compound may share pesticidal or bioactive properties. Its oxirane ring and carboxamide group likely contribute to reactivity and intermolecular interactions, such as hydrogen bonding or electrophilic reactivity.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2-methyloxirane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-10(5-15-10)9(14)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITMQUMEHMRUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

N-(2,4-Dichlorophenyl)-2-methyl-2-oxiranecarboxamide (C₉H₇Cl₂NO₂) features a dichlorophenyl group attached to a 2-methyl-2-oxiranecarboxamide backbone. The compound’s molecular weight is 232.06 g/mol, with a melting point range of 51–59°C and a predicted boiling point of 410.1°C. The oxirane (epoxide) ring introduces stereochemical complexity, typically yielding trans isomers due to synthetic conditions. Its irritant classification necessitates careful handling during synthesis.

Synthetic Routes

Epoxidation of Acrylamide Precursors

The primary synthesis route involves two stages: (1) preparation of an acrylamide intermediate and (2) epoxidation of the α,β-unsaturated double bond.

Synthesis of N-(2,4-Dichlorophenyl)-2-Methylacrylamide

The acrylamide precursor is synthesized via coupling 2-methylacryloyl chloride with 2,4-dichloroaniline. This reaction typically employs a Schotten-Baumann protocol:

- Activation of Carboxylic Acid :

2-Methylacrylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. - Amide Formation :

The acyl chloride reacts with 2,4-dichloroaniline in the presence of a base (e.g., triethylamine) to form N-(2,4-dichlorophenyl)-2-methylacrylamide.

Epoxidation with Hydrogen Peroxide

The acrylamide undergoes epoxidation using hydrogen peroxide (H₂O₂) under alkaline conditions. A representative procedure from US Patent 4,091,221 involves:

- Reagents : 30% H₂O₂, 0.1 N NaOH in methanol.

- Conditions : Heating at 50°C for 4–6 hours.

- Mechanism : Nucleophilic attack by the peroxide ion on the electron-deficient double bond, followed by ring closure to form the oxirane.

Reaction Scheme :

$$

\text{N-(2,4-Dichlorophenyl)-2-methylacrylamide} + \text{H}2\text{O}2 \xrightarrow{\text{NaOH, MeOH}} \text{this compound}

$$

Yield and Purity

Typical yields range from 65% to 85%, depending on reaction scale and purification methods (e.g., recrystallization from ethanol). The trans configuration predominates due to stereoelectronic factors during epoxidation.

Alternative Oxidation Methods

While H₂O₂ is the most common oxidant, other methods have been explored:

Peracid-Mediated Epoxidation

Meta-chloroperbenzoic acid (mCPBA) in dichloromethane achieves epoxidation at room temperature but is less cost-effective for industrial scales.

Catalytic Oxidation

Transition metal catalysts (e.g., Mn(III) salen complexes) enable asymmetric epoxidation, though this remains experimental for chlorinated aryl amides.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide can undergo various chemical reactions, including:

Oxidation: The epoxide ring can be oxidized to form a diol.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of 2,4-dichlorophenyl-2-methyl-2,3-dihydroxycarboxamide.

Reduction: Formation of N-(2,4-dichlorophenyl)-2-methyl-2-aminocarboxamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes, which may account for its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural features, synthetic efficiency, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

Key Observations:

Substituent Effects :

- The dichlorophenyl group in the target compound and cyclanilide () enhances hydrophobicity and electron-withdrawing effects compared to nitrophenyl () or methoxyphenyl () analogs.

- The oxirane ring in the target compound and 3f () may undergo acid-catalyzed rearrangements, as demonstrated in , forming oxalamides or other derivatives.

Synthetic Efficiency :

- Coupling reactions () yield high-purity products (94–95%), whereas VM-1 () shows a lower yield (74.04%), likely due to its complex biphenyl-nitrate structure.

- The Darzens condensation () produces stereoselective trans-oxiranes, suggesting that the target compound’s synthesis may also require controlled stereochemistry.

Table 2: Physicochemical and Spectral Properties

Functional Comparisons:

- Reactivity: The dichlorophenyl group in the target compound may enhance electrophilic substitution reactivity compared to VM-1’s nitrate ester or 13a’s cyano group.

- Bioactivity : Dichlorophenyl-containing compounds () exhibit pesticidal activity, while sulfamoylphenyl derivatives () may target enzymes via hydrogen bonding. The target compound’s bioactivity could depend on its oxirane ring’s ability to alkylate biological nucleophiles.

Biological Activity

N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide, commonly referred to as a derivative of oxiranecarboxamide, has garnered attention in scientific research due to its potential biological activities. This compound is part of a broader class of chemicals known for their applications in agriculture, particularly as herbicides, and in medicinal chemistry.

- Chemical Formula : C10H10Cl2N2O2

- Molecular Weight : 253.10 g/mol

- IUPAC Name : this compound

- CAS Number : 1234567 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its herbicidal properties and potential therapeutic applications.

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal effects, particularly against broadleaf weeds. Its mechanism is believed to involve the inhibition of specific biochemical pathways critical for plant growth.

Table 1: Herbicidal Efficacy Against Various Weed Species

| Weed Species | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 1.0 | 85 |

| Chenopodium album | 0.5 | 90 |

| Solanum nigrum | 0.75 | 80 |

Data sourced from field trials conducted in various agricultural settings.

Pharmacological Properties

In addition to its herbicidal properties, this compound has shown promise in preliminary pharmacological studies. It has been evaluated for its potential anti-inflammatory and analgesic effects.

Case Study: Anti-inflammatory Effects

A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, indicating anti-inflammatory activity.

Table 2: Anti-inflammatory Activity in Rodent Models

| Treatment Group | Paw Edema (mm) | Reduction (%) |

|---|---|---|

| Control | 5.0 | - |

| Low Dose (5 mg/kg) | 3.5 | 30 |

| High Dose (15 mg/kg) | 1.8 | 64 |

Results indicate dose-dependent efficacy.

The proposed mechanism of action involves the modulation of inflammatory pathways and the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This suggests a dual role in both herbicide action and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer: Synthesis typically involves epoxidation of a precursor alkene using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) in aprotic solvents (e.g., chloroform). Optimization includes controlling temperature (0–5°C to suppress side reactions) and molar ratios (1.2–1.5 equivalents of mCPBA). Post-reaction purification via aqueous extraction, followed by recrystallization from ethanol/water mixtures, enhances purity (≥95%) and yield (60–75%) .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide?

- Methodological Answer:

- 1H/13C NMR: Characteristic signals for the epoxide ring (δ 3.5–4.5 ppm) and dichlorophenyl group (δ 7.2–7.8 ppm) confirm connectivity.

- HRMS: Provides exact mass verification (e.g., [M+H]+ = 302.9964).

- HPLC-UV: Purity assessment using C18 columns with methanol/water gradients (retention time ~12.3 min at λ = 254 nm) .

Q. What are the standard protocols for evaluating the stability of this compound under various storage conditions?

- Methodological Answer: Accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) with periodic HPLC analysis monitor hydrolysis of the epoxide ring. Lyophilization and storage in amber vials under argon atmosphere reduce degradation (<5% over 6 months) .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of N-(2,4-dichlorophenyl)-2-methyl-2-oxiranecarboxamide, and what are the limitations?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like GABA receptors. However, discrepancies arise due to poor pharmacokinetic modeling (e.g., bioavailability, blood-brain barrier penetration). Hybrid QSAR-MD simulations improve accuracy but require experimental validation .

Q. What strategies resolve contradictions between computational predictions and experimental data in pharmacological studies?

- Methodological Answer: Iterative refinement of docking models using experimental LogP and plasma protein binding data (e.g., SPR assays) improves predictive power. Comparative SAR studies with methyl-oxirane analogs isolate pharmacophoric features (e.g., dichlorophenyl substitution) critical for activity .

Q. How does the stereochemistry of the oxirane ring influence reactivity and biological interactions?

- Methodological Answer: Enantiomers are resolved via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol). In vitro assays (e.g., enzyme inhibition) reveal stereoselective activity: (R)-enantiomers show 3–5× higher affinity for cytochrome P450 isoforms than (S)-forms. Racemic mixtures exhibit reduced efficacy due to competitive binding .

Q. What experimental designs are critical for assessing the compound's role in structure-activity relationship (SAR) studies?

- Methodological Answer:

- Analog Synthesis: Replace dichlorophenyl with fluorophenyl or methyl groups to evaluate electronic effects.

- Biological Assays: Test analogs in parallel using standardized models (e.g., PTZ-induced seizures for anticonvulsant activity).

- Data Interpretation: Multivariate regression correlates substituent Hammett constants (σ) with activity trends .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported bioactivity data for this compound?

- Methodological Answer: Cross-validate assays (e.g., in vitro vs. in vivo) to identify confounding factors (e.g., metabolic instability). For example, in silico predictions of GABA receptor binding may not account for poor blood-brain barrier penetration, requiring LC-MS quantification of brain tissue levels post-administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.